molecular formula C10H14BClN2O2 B13454109 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine CAS No. 2096339-02-3

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

Cat. No.: B13454109
CAS No.: 2096339-02-3
M. Wt: 240.50 g/mol
InChI Key: NXFSVBZXVMILIH-UHFFFAOYSA-N
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Description

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a pyrimidine ring substituted with a chloro group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine typically involves the reaction of 4-chloropyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.

    Oxidation and Reduction: The boron moiety can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), or ethanol.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Resulting from oxidation of the boron moiety.

    Substituted Pyrimidines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the development of fluorescent probes and sensors for biological imaging.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a valuable intermediate in cross-coupling reactions. The chloro group on the pyrimidine ring can be displaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds. These properties enable the compound to participate in diverse chemical transformations, contributing to its versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar in structure but contains a phosphorus atom instead of boron.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the pyrimidine ring and chloro substitution.

    2-Chloropyrimidine-5-boronic Acid Pinacol Ester: Similar pyrimidine structure with a boronic acid moiety.

Uniqueness

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is unique due to the combination of its chloro-substituted pyrimidine ring and the dioxaborolane moiety. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs. Its ability to undergo both nucleophilic substitution and cross-coupling reactions makes it a valuable compound in synthetic chemistry.

Properties

CAS No.

2096339-02-3

Molecular Formula

C10H14BClN2O2

Molecular Weight

240.50 g/mol

IUPAC Name

4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C10H14BClN2O2/c1-9(2)10(3,4)16-11(15-9)8-13-6-5-7(12)14-8/h5-6H,1-4H3

InChI Key

NXFSVBZXVMILIH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=N2)Cl

Origin of Product

United States

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